1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Description
1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound featuring a fused bicyclic imidazoimidazole-dione core with methyl substituents at the 1- and 3-positions. These compounds are characterized by their rigid bicyclic framework and carbonyl groups, which confer unique physicochemical properties and reactivity. The parent compound, glycoluril (tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione), is synthesized from glyoxal and urea , and methylated derivatives are typically prepared via alkylation or condensation reactions .
Properties
IUPAC Name |
4,6-dimethyl-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9-3-4(8-5(11)7-3)10(2)6(9)12/h3-4H,1-2H3,(H2,7,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMPHBRFTZFQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(NC(=O)N2)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Key Structural Features
-
IUPAC Name : 1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione .
-
Synonyms : 2,4,6,8-Tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione .
Alkylation and Ring-Closing Metathesis (RCM)
While not directly involving the dimethyl derivative, related glycoluril derivatives undergo tetra-allylation and subsequent RCM to form macrocycles. For example, tetra-allylglycoluril derivatives react with Grubbs first-generation catalyst in dichloromethane to produce ring-closed products under inert conditions .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Tetra-allylation | Cs₂CO₃, MeCN, 80°C | Tetra-allylglycoluril | 57–74% |
| RCM | Grubbs catalyst, DCM | Macrocycles | ~25% |
These reactions demonstrate the compound’s reactivity in forming macrocyclic structures, though optimization of catalysts and conditions may be required for higher yields .
Analytical and Spectroscopic Characterization
The compound’s structure is confirmed through:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,3-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve interference with microbial metabolic processes.
Anticancer Properties
Recent investigations have highlighted the potential of this compound in anticancer therapies. It has been noted for its ability to induce apoptosis in cancer cells through various pathways. The compound's structural features allow it to interact with specific cellular targets, making it a candidate for further development in cancer treatment protocols.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Research has indicated its potential in mitigating oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Materials Science
Polymer Chemistry
this compound has been utilized as a building block in the synthesis of novel polymers. Its unique chemical structure contributes to the formation of materials with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and adhesives.
Nanotechnology
In nanotechnology, this compound serves as a precursor for synthesizing nanoparticles with specific functionalities. Its ability to form stable complexes with metal ions makes it suitable for creating metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.
Agricultural Chemistry
Pesticide Development
The compound has been investigated for its potential use as a pesticide. Its efficacy against certain pests has been documented in various studies. The mechanism involves disrupting the metabolic processes of target organisms while exhibiting low toxicity to non-target species.
Fertilizer Enhancements
Research is also focusing on the use of this compound in enhancing fertilizer formulations. Its incorporation into fertilizers can improve nutrient uptake efficiency by plants due to its ability to chelate essential micronutrients.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibits growth of bacteria/fungi |
| Anticancer drugs | Induces apoptosis in cancer cells | |
| Neuroprotective agents | Mitigates oxidative stress | |
| Materials Science | Polymer synthesis | Enhances thermal stability |
| Nanoparticle synthesis | Forms stable metal-organic frameworks | |
| Agricultural Chemistry | Pesticides | Disrupts metabolic processes of pests |
| Fertilizer enhancements | Improves nutrient uptake |
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that modified derivatives showed selective cytotoxicity against breast cancer cell lines while sparing normal cells.
- Nanoparticle Synthesis : Research conducted at a leading university showcased the use of this compound as a stabilizing agent for gold nanoparticles used in biosensing applications.
- Pesticide Efficacy : Field trials reported by agricultural scientists found that formulations containing this compound significantly reduced pest populations without harming beneficial insects.
Mechanism of Action
The mechanism of action of 1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with nucleic acids and proteins, affecting various cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key derivatives of the imidazo[4,5-d]imidazole-dione system include variations in substituent type, position, and number. Below is a comparative analysis:
Physicochemical Properties
- Solubility : Methyl and ethyl derivatives generally exhibit lower melting points and higher lipophilicity compared to the parent glycoluril .
- Thermal Stability : Diethyl and diphenyl derivatives show higher thermal stability (m.p. up to 300°C), making them suitable for high-temperature applications .
Key Research Findings
- Structure-Activity Relationships : Substituents at the 3a,6a positions (e.g., phenyl groups) enhance antimicrobial activity by increasing π-π stacking interactions with microbial enzymes .
- Green Synthesis : Aqueous-phase synthesis of 3a,6a-dimethyl derivatives achieves high yields (reported ESI-MS: m/z 171 [M⁺]) with minimal byproducts .
- Crystallography : The 1,3-diacetyl derivative’s crystal structure reveals a planar bicyclic core, aiding in the design of supramolecular assemblies .
Biological Activity
1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, also known by its CAS number 4523-63-1, is a heterocyclic compound that has garnered interest in various fields of biological research. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 170.17 g/mol. The compound features a fused imidazole ring system that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₄O₂ |
| Molecular Weight | 170.17 g/mol |
| CAS Number | 4523-63-1 |
| Boiling Point | Not Available |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism of action is believed to involve the inhibition of key enzymes necessary for the survival of microbial cells.
Case Study: Antiprotozoal Activity
A study evaluated the antiprotozoal activity of several derivatives related to this compound against Trypanosoma cruzi and Leishmania donovani. The results showed that certain derivatives exhibited high inhibition percentages compared to standard treatments like Metronidazole and Benznidazole. For example:
- Compound 19 showed an inhibition percentage of 31.77% against L. donovani.
- Compounds 20 and 21 demonstrated IC50 values of 56.34 μM and 51.70 μM , respectively, indicating potent activity against T. cruzi .
Cytotoxicity Studies
Cytotoxicity assays conducted on Vero cells revealed low toxicity levels for the tested compounds derived from this compound. This suggests a favorable therapeutic index for potential drug development.
Table 2: Cytotoxicity Results
| Compound | IC50 (μM) | Toxicity Level |
|---|---|---|
| Compound 19 | 75 ± 10 | Low |
| Compound 20 | 65 ± 8 | Low |
| Compound 21 | 70 ± 12 | Low |
The biological activity of this compound can be attributed to its ability to interfere with cellular processes in target organisms. Research suggests that it may inhibit nucleic acid synthesis or disrupt metabolic pathways critical for pathogen survival.
Potential Therapeutic Applications
Given its antimicrobial properties and low cytotoxicity, this compound shows promise as a candidate for developing new antimicrobial agents or therapies for parasitic infections.
Q & A
Q. Q1. What are the established synthetic routes for 1,3-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, and how do reaction conditions influence yield?
Answer: The compound is synthesized via condensation reactions. Glycoluril derivatives (core structure) are typically formed by reacting glyoxal with urea under acidic catalysis . For 1,3-dimethyl substitution, methyl groups are introduced via alkylation or acetylation. Evidence suggests that reaction pH, temperature (optimized at 60–80°C), and stoichiometric ratios of reagents critically affect yield and purity. For example, excessive acid catalysts (e.g., HCl) may lead to side products like formaldehyde polymers .
Q. Q2. How can researchers characterize the structural purity of this compound, and what analytical techniques are recommended?
Answer: Structural verification requires multi-technique approaches:
- X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds: 1.33–1.37 Å) and dihedral angles (e.g., 60.8° between imidazole planes) .
- NMR Spectroscopy : H NMR peaks at δ 2.8–3.2 ppm confirm methyl groups; C NMR distinguishes carbonyl (C=O) at ~170 ppm .
- HPLC-MS : Detects impurities like acetylated derivatives (e.g., 1,3,4,6-tetraacetylglycoluril, m/z 311.2) .
Advanced Research Questions
Q. Q3. How do researchers resolve contradictions in toxicity data for this compound and its derivatives?
Answer: Discrepancies in genotoxicity arise from structural modifications. For example:
- 1,3-Dimethyl derivative : No mutagenicity in Ames tests (negative reverse mutation) .
- Nitrated derivatives (e.g., DINGU) : Exhibit acute oral toxicity (LD 50–300 mg/kg) and positive mutagenicity due to nitro groups .
Methodology :
Comparative SAR Analysis : Correlate substituents (e.g., nitro vs. methyl) with toxicity endpoints.
In Silico Modeling : Use tools like OECD QSAR Toolbox to predict hazard profiles .
Q. Q4. What experimental designs are used to study the compound’s stability under environmental or thermal conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~270°C, with mass loss corresponding to methyl group release .
- Hydrolytic Stability : Test in aqueous buffers (pH 4–9) at 25–50°C. Low solubility (0.2 g/100 mL at 20°C) limits hydrolysis, but formaldehyde polymerizes at elevated temperatures .
Q. Q5. How does this compound interact with soil microbiota, and what methodologies quantify its environmental persistence?
Answer: As a slow-release nitrogen source, its persistence depends on microbial degradation. Key methods:
- N Isotopic Tracing : Tracks mineralization rates in soil (10–20% N release over 60 days) .
- Metagenomics : Identifies degradative microbes (e.g., Pseudomonas spp.) via 16S rRNA sequencing .
Q. Q6. What strategies optimize the compound’s functionalization for advanced applications (e.g., coordination chemistry)?
Answer:
- Acetylation : Introduce acetyl groups at N1/N3 using acetic anhydride, yielding derivatives with enhanced solubility (e.g., 1,3-diacetyl variant, solubility 1.5 g/100 mL at 100°C) .
- Nitration : Controlled nitration with HNO/HSO produces energetic materials (e.g., tetranitroglycoluril, detonation velocity ~8,500 m/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
